molecular formula C18H13N3O2S B6418109 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 941035-00-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B6418109
CAS No.: 941035-00-3
M. Wt: 335.4 g/mol
InChI Key: ODEZOEUSLNRYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and organic compounds . The compound you mentioned seems to be a derivative of benzothiazole, with additional phenyl, methyl, and oxazole groups, and a carboxamide function. These modifications could potentially alter the properties and biological activity of the base benzothiazole structure .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The exact synthesis pathway for your specific compound would depend on the desired substitutions and functional groups.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide information about the crystal structure, intermolecular interactions, and other physical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific substitutions and functional groups present in the molecule. Some benzothiazole derivatives have been studied for their potential as anti-tubercular compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substitutions and functional groups present in the molecule. Techniques like FTIR, NMR, and mass spectrometry can be used to analyze these properties .

Mechanism of Action

Target of Action

The primary target of this compound is related to anti-tubercular and anti-inflammatory activities . The compound has shown significant inhibitory activity against Mycobacterium tuberculosis . In the context of anti-inflammatory activity, it has been found to inhibit COX-1 and COX-2 enzymes .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. In the case of anti-tubercular activity, the compound binds to the target DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . For anti-inflammatory activity, the compound inhibits the COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins, key mediators of inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of tuberculosis, it interferes with the biosynthesis of arabinogalactan, thereby inhibiting the growth of Mycobacterium tuberculosis . In terms of anti-inflammatory activity, by inhibiting COX-1 and COX-2 enzymes, it disrupts the synthesis of prostaglandins, reducing inflammation .

Pharmacokinetics

They are metabolized by various enzymes and excreted primarily through the kidneys .

Result of Action

The compound’s action results in significant anti-tubercular and anti-inflammatory effects. It inhibits the growth of Mycobacterium tuberculosis, contributing to the control of tuberculosis infection . Additionally, it reduces inflammation by inhibiting the production of prostaglandins .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature and humidity can impact the stability of the compound .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its biological activity. Some benzothiazole derivatives have been studied for their potential as pharmaceuticals, which would require a thorough safety assessment .

Future Directions

The future directions for research on benzothiazole derivatives could include the development of new synthetic pathways, the exploration of different substitutions and functional groups, and the investigation of their potential as pharmaceuticals or other useful compounds .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-10-15(21-23-11)17(22)19-13-8-6-12(7-9-13)18-20-14-4-2-3-5-16(14)24-18/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEZOEUSLNRYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.